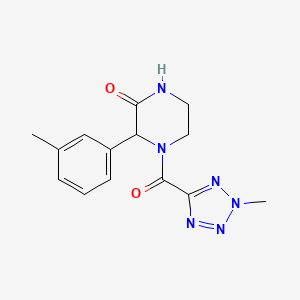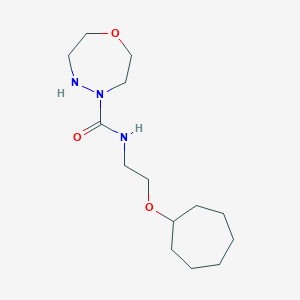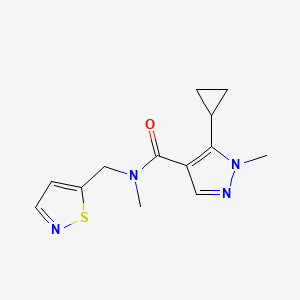
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one, also known as TAK-915, is a novel compound that has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Scientific Research Applications
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals.
Mechanism of Action
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is a selective antagonist of the GABA-A alpha-5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, this compound enhances the activity of the hippocampus and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals. It has also been shown to increase the activity of the hippocampus, as measured by functional magnetic resonance imaging (fMRI) studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the potential for off-target effects. However, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
Future research on 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in other cognitive disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD), which should be explored in future research.
Synthesis Methods
The synthesis of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one involves a multi-step process that begins with the reaction of 3-methylbenzaldehyde with 2-methyl-5-nitrotetrazole to produce 3-(3-methylphenyl)-5-nitro-1H-tetrazole. This intermediate compound is then reduced with palladium on carbon to yield 3-(3-methylphenyl)-5-amino-1H-tetrazole. The final step involves the reaction of 3-(3-methylphenyl)-5-amino-1H-tetrazole with piperazine and 2-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid to form this compound.
properties
IUPAC Name |
3-(3-methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-4-3-5-10(8-9)11-13(21)15-6-7-20(11)14(22)12-16-18-19(2)17-12/h3-5,8,11H,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGQSMYYFZOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)C3=NN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)
![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)